molecular formula C11H15ClINO B1395517 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220032-37-0

3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1395517
CAS RN: 1220032-37-0
M. Wt: 339.6 g/mol
InChI Key: FJORWFKIDQQKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15ClINO and a molecular weight of 339.6 g/mol . It is available for purchase from various chemical suppliers .

Mechanism of Action

3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride is a potent and selective agonist of the histamine H3 receptor. It binds to the receptor and activates it, leading to the activation of G proteins, the release of second messengers, and the subsequent downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been used to study the effects of histamine H3 receptor activation on a range of biochemical and physiological processes. It has been shown to increase the release of dopamine, serotonin, and noradrenaline in the brain. It has also been shown to increase the excitability of neurons and to modulate synaptic plasticity. Additionally, it has been shown to modulate appetite, sleep, and memory.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride in laboratory experiments is its high selectivity and potency for the histamine H3 receptor. This makes it an ideal tool for studying the effects of histamine H3 receptor activation on a range of biochemical and physiological processes. However, it should be noted that this compound is not approved for human or animal use, and therefore its use in laboratory experiments should be done with caution.

Future Directions

The use of 3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride as a research tool has opened up a range of possibilities for further study. Future studies could focus on the role of the histamine H3 receptor in the regulation of other biological processes, such as inflammation, metabolism, and cardiovascular function. Additionally, further studies could focus on the development of novel compounds with improved selectivity for the histamine H3 receptor, as well as the development of novel therapeutic agents that target the histamine H3 receptor.

Scientific Research Applications

3-[(2-Iodophenoxy)methyl]pyrrolidine hydrochloride has been used in a variety of scientific studies to investigate the role of the histamine H3 receptor in a range of biological processes. It has been used to study the effects of histamine H3 receptor activation on neurotransmitter release, neuronal excitability, and synaptic plasticity in the central nervous system. It has also been used to study the role of the histamine H3 receptor in the regulation of appetite, sleep, and memory.

properties

IUPAC Name

3-[(2-iodophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO.ClH/c12-10-3-1-2-4-11(10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJORWFKIDQQKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.